2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide
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Overview
Description
3-[(6-Chloro-5-cyano-4-methylpyridin-2-yl)amino]-1-(3,4-dichlorophenyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as a urea linkage connected to a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-1-(3,4-dichlorophenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-chloro-5-methylpyridine, undergoes nitration to form 2-chloro-5-methyl-4-nitropyridine. This intermediate is then reduced to 2-chloro-5-methyl-4-aminopyridine.
Cyanation: The amino group is converted to a cyano group using a suitable cyanating agent, resulting in 2-chloro-5-cyano-4-methylpyridine.
Urea Formation: The cyano-substituted pyridine is reacted with 3,4-dichlorophenyl isocyanate to form the final product, 3-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-1-(3,4-dichlorophenyl)urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-5-cyano-4-methylpyridin-2-yl)amino]-1-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the cyano or nitro groups.
Substitution: The chlorine atoms in the pyridine and phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ureas.
Scientific Research Applications
3-[(6-Chloro-5-cyano-4-methylpyridin-2-yl)amino]-1-(3,4-dichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-1-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of specific kinases or other proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-[(6-Chloro-5-cyano-4-methylpyridin-2-yl)amino]-1-phenylurea
- **3-[(6-Chloro-5-cyano-4-methylpyridin-2-yl)amino]-1-(4-chlorophenyl)urea
- **3-[(6-Chloro-5-cyano-4-methylpyridin-2-yl)amino]-1-(3,4-difluorophenyl)urea
Uniqueness
What sets 3-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-1-(3,4-dichlorophenyl)urea apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both cyano and dichlorophenyl groups may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C14H10Cl3N5O |
---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H10Cl3N5O/c1-7-4-12(20-13(17)9(7)6-18)21-22-14(23)19-8-2-3-10(15)11(16)5-8/h2-5H,1H3,(H,20,21)(H2,19,22,23) |
InChI Key |
VUFLKNJEIZRMKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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